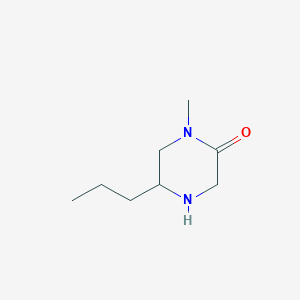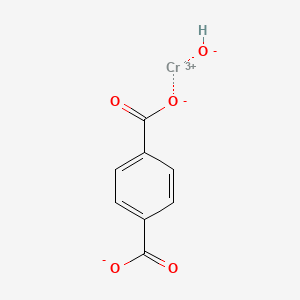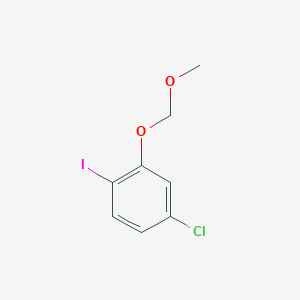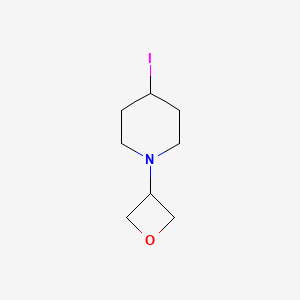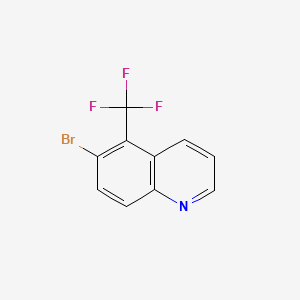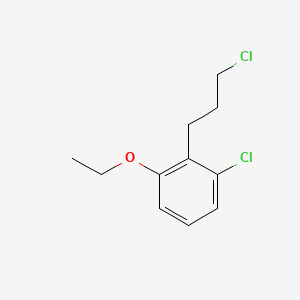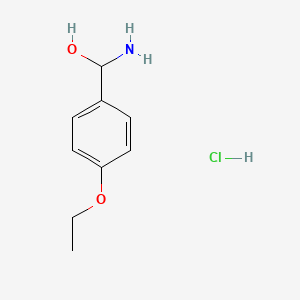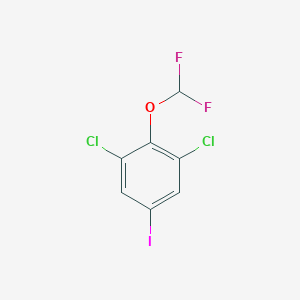![molecular formula C6H7BrN2O2 B14036270 (R)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL](/img/structure/B14036270.png)
(R)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL is a heterocyclic compound that features a unique combination of pyrazole and oxazine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of bromine and hydroxyl groups in its structure provides opportunities for various chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL can be achieved through several methods. One common approach involves the stannyl radical-mediated synthesis from 2-acyloxyazirines. This method uses a Bu3SnH/ACHN system as a source of stannyl radicals, providing high product yields from various 2-aroyloxy-, 2-hetaroyloxy-, and 2-tert-alkylcarbonyloxy-substituted methyl azirine-2-carboxylates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
®-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or organolithium compounds.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[5,1-B][1,3]oxazines, which can be further utilized in the synthesis of pharmaceuticals and other bioactive molecules.
科学的研究の応用
®-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of ®-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound .
類似化合物との比較
Similar Compounds
1,3-Oxazinan-2-ones: These compounds share a similar oxazine ring structure and are used in various synthetic applications.
6H-1,2-Oxazin-6-ones: These compounds also contain an oxazine ring and have diverse biological activities, including antimicrobial and cytotoxic properties.
[1,2]Isoxazolidin-5-ones: These compounds are structurally related and are used in the synthesis of bioactive molecules.
Uniqueness
®-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL is unique due to the presence of both pyrazole and oxazine rings, along with the bromine and hydroxyl groups
特性
分子式 |
C6H7BrN2O2 |
|---|---|
分子量 |
219.04 g/mol |
IUPAC名 |
(6R)-3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol |
InChI |
InChI=1S/C6H7BrN2O2/c7-5-1-8-9-2-4(10)3-11-6(5)9/h1,4,10H,2-3H2/t4-/m1/s1 |
InChIキー |
HAPVBKBGHFICQC-SCSAIBSYSA-N |
異性体SMILES |
C1[C@H](COC2=C(C=NN21)Br)O |
正規SMILES |
C1C(COC2=C(C=NN21)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 1-(((S)-1-(4-methoxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14036188.png)
